1-(2,3-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- 5-[2-(Morpholin-4-yl)-2-oxoethyl]: The morpholine ring improves aqueous solubility and metabolic stability, while the oxoethyl linker facilitates conformational flexibility .
These features suggest applications in kinase inhibition or neurological disorders, leveraging the pyrazolo-pyrimidinone scaffold’s ability to interact with ATP-binding domains or modulate ion channels .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-4-3-5-16(14(13)2)24-18-15(10-21-24)19(26)23(12-20-18)11-17(25)22-6-8-27-9-7-22/h3-5,10,12H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGKDMHNVJEAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Due to its structural features, the compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as the development of new drugs or treatments for various diseases.
Industry: The compound may find use in the development of new materials, catalysts, or other industrial applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Insights :
- Position 1 Modifications: 2,3-Dimethylphenyl (target compound) vs. Chromenone-linked ethyl (Example 33): Adds planar aromaticity, favoring intercalation or π-π stacking in enzyme binding .
- Position 5 Modifications :
Pharmacological Activity
- Target Compound: Predicted to inhibit kinases (e.g., JAK2, Aurora kinases) due to morpholine’s interaction with catalytic lysine residues and the pyrimidinone core’s ATP-mimetic properties .
- Epimidin : Demonstrated anticonvulsant efficacy in rodent models, attributed to piperazine-mediated GABAergic modulation .
- Example 33: Reported IC₅₀ values <100 nM against FLT3 kinase, with methyl and chromenone groups critical for selectivity .
Therapeutic Potential
- Target Compound: Potential in oncology (kinase inhibition) or neurology (morpholine’s blood-brain barrier permeability) .
- Chromenone Derivatives (Example 33): Explored for leukemia due to FLT3 inhibition .
- 6-tert-Butyl Analogs () : Antibacterial activity linked to tert-butyl’s steric protection against metabolic degradation .
Pharmacokinetic Profiles
Biological Activity
The compound 1-(2,3-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H27N3O5S
- Molecular Weight : 441.55 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and modulate signaling pathways that are crucial in disease processes.
Enzyme Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines often exhibit inhibitory effects on kinases and phosphodiesterases. For instance:
- Tyrosine Kinase Inhibition : Compounds within this class have demonstrated the ability to inhibit tyrosine kinases, which play a significant role in cancer cell proliferation and survival .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of the morpholine group is known to enhance the antimicrobial activity of similar compounds . Studies have shown that modifications at specific positions can significantly increase the efficacy against various pathogens.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells:
- Case Study : In vitro studies demonstrated that related compounds could selectively induce apoptosis in various cancer cell lines by activating caspase pathways .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating effective inhibition at low concentrations .
Anti-inflammatory Effects
Compounds similar to this one have also been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and modulation of immune response pathways .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(2,3-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one, and how are yields optimized?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of substituted phenyl groups with a pyrazolo-pyrimidine core. Key steps include:
- Use of coupling reagents like EDCI/HOBt for amide bond formation between morpholine and the ethyl acetate side chain .
- Optimization via catalysts (e.g., copper triflate for accelerating heterocyclic ring closure) and polar aprotic solvents (DMF, acetonitrile) to enhance reaction efficiency .
- Monitoring via TLC (silica gel plates, UV visualization) and purification via column chromatography (hexane/ethyl acetate gradients) to isolate intermediates .
- Yield Optimization : Adjust reaction temperatures (60–80°C), stoichiometric ratios (1.2–1.5 equivalents of morpholine derivatives), and inert atmospheres (N₂) to suppress side reactions .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Core Techniques :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.1–8.3 ppm), morpholine methylenes (δ 3.4–3.7 ppm), and pyrimidinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the pyrazolo-pyrimidine core .
- HPLC : Assess purity (>95%) using C18 columns, 0.1% trifluoroacetic acid/acetonitrile gradients, and UV detection at 270 nm .
Q. What are the primary biological targets associated with this compound, and how are preliminary activity assays designed?
- Targets : Kinases (e.g., PI3K, mTOR) and GPCRs due to the morpholine moiety’s affinity for ATP-binding pockets .
- Assay Design :
- In vitro enzyme inhibition : Use fluorogenic substrates (e.g., ATP analogs) and measure IC₅₀ via kinetic fluorescence .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different experimental models?
- Methodology :
- Validate assay conditions: Standardize cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement .
- Perform molecular dynamics simulations to assess conformational changes in targets under varying pH/temperature conditions .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while maintaining potency?
- Approaches :
- Prodrug modification : Introduce ester groups at the pyrimidinone oxygen to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
- Lipophilicity adjustment : Replace morpholine with piperazine derivatives (logP reduction from 2.8 to 1.5) to improve aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) and identify metabolic hotspots via LC-MS/MS; block vulnerable sites with fluorine substituents .
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in co-crystallized target-ligand complexes?
- Protocol :
- Grow crystals via vapor diffusion (PEG 3350 reservoir, pH 7.4) and collect diffraction data (1.8–2.2 Å resolution) .
- Use SHELXT for phase solution (charge-flipping algorithm) and SHELXL for refinement, applying restraints for disordered morpholine groups .
- Validate hydrogen bonding (e.g., pyrimidinone O to kinase backbone NH) and π-π stacking (phenyl-morpholine interactions) using Coot and PyMOL .
Q. What computational tools are suitable for predicting off-target effects and toxicity profiles?
- Tools :
- QSAR models : Train on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition risk) .
- Molecular docking (AutoDock Vina) : Screen against the PDB for kinase off-targets (e.g., CDK2, EGFR) using flexible side-chain protocols .
- MetaTox : Predict Phase I/II metabolism sites and potential toxicophores (e.g., thiol-reactive groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
